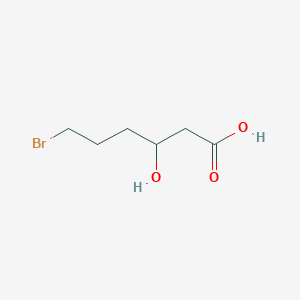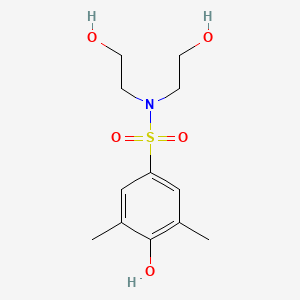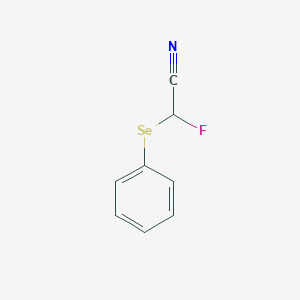
6-Bromo-3-hydroxyhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-hydroxyhexanoic acid is an organic compound with the molecular formula C6H11BrO3 It is a derivative of hexanoic acid, where a bromine atom is substituted at the 6th position and a hydroxyl group at the 3rd position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of 6-Bromo-3-hydroxyhexanoic acid can be achieved through several synthetic routes. One common method involves the ring-opening reaction of ε-caprolactone with hydrogen bromide. The reaction is carried out in an organic solvent, with the temperature maintained between 0°C and 100°C .
Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high purity and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Bromo-3-hydroxyhexanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form a hydrogen atom, resulting in the formation of 3-hydroxyhexanoic acid.
Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 3,6-dihydroxyhexanoic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
- Oxidation of the hydroxyl group results in the formation of 6-bromo-3-oxohexanoic acid.
- Reduction of the bromine atom leads to the formation of 3-hydroxyhexanoic acid.
- Substitution reactions yield 3,6-dihydroxyhexanoic acid.
Applications De Recherche Scientifique
6-Bromo-3-hydroxyhexanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a building block for bioactive molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-hydroxyhexanoic acid involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and biological activity. For instance, the compound can act as an alkylating agent, modifying nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to changes in cellular functions and pathways, contributing to its potential therapeutic effects .
Similar Compounds:
6-Bromohexanoic acid: Lacks the hydroxyl group at the 3rd position.
3-Hydroxyhexanoic acid: Lacks the bromine atom at the 6th position.
6-Chloro-3-hydroxyhexanoic acid: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: this compound is unique due to the presence of both the bromine atom and hydroxyl group, which confer distinct chemical and biological properties.
Propriétés
| 126502-98-5 | |
Formule moléculaire |
C6H11BrO3 |
Poids moléculaire |
211.05 g/mol |
Nom IUPAC |
6-bromo-3-hydroxyhexanoic acid |
InChI |
InChI=1S/C6H11BrO3/c7-3-1-2-5(8)4-6(9)10/h5,8H,1-4H2,(H,9,10) |
Clé InChI |
PRMNZQRHYSTJDR-UHFFFAOYSA-N |
SMILES canonique |
C(CC(CC(=O)O)O)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2H-Benz[g]indazol-3-amine, 4,5-dihydro-N,2-diphenyl-](/img/structure/B14274668.png)



![Benzene, [(3,3,3-trifluoropropyl)sulfinyl]-](/img/structure/B14274731.png)

